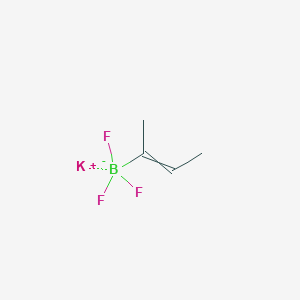

Potassium (2Z)-but-2-EN-2-yltrifluoroboranuide

Description

Properties

IUPAC Name |

potassium;but-2-en-2-yl(trifluoro)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-3-4(2)5(6,7)8;/h3H,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJZXYDBLMMRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=CC)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (Z)-but-2-en-2-yltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of (Z)-but-2-en-2-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of potassium (Z)-but-2-en-2-yltrifluoroborate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Potassium (Z)-but-2-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.

Catalysts: Palladium catalysts are frequently used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

Potassium (Z)-but-2-en-2-yltrifluoroborate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: The compound is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which potassium (Z)-but-2-en-2-yltrifluoroborate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura coupling, for example, the compound forms a complex with a palladium catalyst, facilitating the transfer of the butenyl group to the coupling partner. The molecular pathways involved in these reactions are well-studied and involve multiple steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

Applications: This organoboron compound is widely used in asymmetric catalysis, particularly in Rh(I)-catalyzed additions to imines for synthesizing chiral allylic amines. Key reactions include enantioselective alkenylation of N-Tosyl imines and three-component syntheses of β-unsaturated α-amino esters .

Comparison with Similar Trifluoroborate Compounds

Structural and Functional Differences

The table below highlights critical distinctions between this compound and analogous trifluoroborates:

Reactivity and Catalytic Performance

Alkenyl vs. Aryl Trifluoroborates :

- The alkenyl group in the target compound enhances reactivity in Rh-catalyzed additions due to its ability to participate in π-allyl intermediates .

- Aryl trifluoroborates (e.g., 2-chlorophenyl derivative) exhibit stability but require harsher conditions for Suzuki couplings due to reduced electrophilicity .

- Halogen substituents (e.g., Cl, Br) in other derivatives increase steric and electronic tuning for specialized cross-couplings .

Research Findings and Trends

- Catalytic Efficiency : The target compound achieves >90% enantiomeric excess (ee) in Rh-catalyzed alkenylations, outperforming aryl analogs in stereoselective syntheses .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals the alkenyl trifluoroborate decomposes at ~200°C, comparable to aryl derivatives but lower than azide-functionalized compounds .

- Market Availability : The target compound is priced at ~JPY 20,000/25g (), while halogenated analogs are costlier due to complex synthesis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Potassium (2Z)-but-2-en-2-yltrifluoroboranuide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via reaction of (Z)-but-2-en-2-ylboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous medium, often under mild temperatures (20–40°C) and neutral pH to prevent decomposition of the trifluoroborate group. Base additives like K₂CO₃ enhance stability .

- Purification : Crystallization from ethanol/water mixtures is recommended to remove impurities (e.g., unreacted boronic acid), achieving ≥95% purity. Monitor by ¹⁹F NMR for residual fluoride ions .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

- Reactivity : The trifluoroborate group stabilizes the boronate moiety, enabling transmetalation with palladium catalysts. The (Z)-configured alkenyl group ensures stereochemical fidelity during C–C bond formation.

- Protocol : Use Pd(PPh₃)₄ (2–5 mol%) in THF/H₂O (3:1) with K₂CO₃ as base at 60–80°C. Reaction times range from 6–12 hours, yielding biaryl or styrenyl products .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion or side reactions during asymmetric catalysis with this compound?

- Chiral Ligands : Rh(I)-diene complexes (e.g., (R)-BINAP) enable enantioselective additions to N-sulfinyl aldimines, achieving >90% ee. Key parameters include solvent polarity (toluene preferred) and low temperatures (–20°C) to suppress racemization .

- Case Study : Contradictions in enantioselectivity between studies (e.g., 89% ee in J. Am. Chem. Soc. vs. 93% in Org. Lett.) may arise from ligand purity or trace moisture. Dry molecular sieves and rigorous ligand recrystallization are critical .

Q. How can computational modeling predict the reactivity of this compound in non-traditional transformations (e.g., photoredox catalysis)?

- DFT Approaches : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potentials. The trifluoroborate group lowers LUMO energy (–1.8 eV), facilitating single-electron transfer (SET) with Ir(III) photocatalysts .

- Validation : Compare computed activation barriers with experimental kinetics (e.g., Arrhenius plots) to refine models. PubChem’s quantum-chemical datasets (InChI, SMILES) provide baseline parameters .

Q. What analytical techniques resolve contradictions in reported melting points (147–152°C vs. 290–292°C for analogous trifluoroborates)?

- DSC/TGA Analysis : Differential scanning calorimetry (DSC) confirms phase transitions, while thermogravimetric analysis (TGA) detects decomposition. Discrepancies may stem from polymorphic forms or hydration states.

- Mitigation : Standardize drying protocols (e.g., 24h under vacuum at 60°C) and use high-purity KHF₂ to minimize by-products like KBF₄ .

Methodological Troubleshooting

Q. Why does the compound exhibit reduced reactivity in protic solvents, and how can this be addressed?

- Mechanistic Insight : Protic solvents (e.g., MeOH) protonate the trifluoroborate, forming less reactive boronic acids. Use aprotic solvents (DME, THF) or stabilize with crown ethers (18-crown-6) to enhance solubility and reactivity .

Q. How to optimize storage conditions to prevent decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.